molecular formula C16H18ClN3 B2695812 [2-(1H-Indol-3-yl)-ethyl]-pyridin-3-ylmethyl-amine hydrochloride CAS No. 1046758-19-3

[2-(1H-Indol-3-yl)-ethyl]-pyridin-3-ylmethyl-amine hydrochloride

Cat. No. B2695812
CAS RN: 1046758-19-3
M. Wt: 287.79
InChI Key: OORJVRMPFGGALS-UHFFFAOYSA-N
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Description

The compound “[2-(1H-Indol-3-yl)-ethyl]-pyridin-3-ylmethyl-amine hydrochloride” is a complex organic molecule that contains an indole group and a pyridine group . Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Molecular Structure Analysis

The molecular structure analysis would involve understanding the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. This typically involves techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound could be quite diverse, depending on the reaction conditions and the other reactants involved. Indole compounds are known to undergo a variety of chemical reactions, including electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and its spectral properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions could involve further studies on the synthesis, properties, and potential applications of this compound. This might include exploring its potential biological activity or developing new synthetic methods .

properties

IUPAC Name

2-(1H-indol-3-yl)-N-(pyridin-3-ylmethyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3.ClH/c1-2-6-16-15(5-1)14(12-19-16)7-9-18-11-13-4-3-8-17-10-13;/h1-6,8,10,12,18-19H,7,9,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OORJVRMPFGGALS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNCC3=CN=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809102
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

[2-(1H-Indol-3-yl)-ethyl]-pyridin-3-ylmethyl-amine hydrochloride

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